molecular formula C27H36N4O2 B4007149 N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide

N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No.: B4007149
M. Wt: 448.6 g/mol
InChI Key: GZHHYKMUKNZXIZ-UHFFFAOYSA-N
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Description

N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.28382640 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characterization and Analgesic Lead Compounds

Research involving fentanyl analogs, which share a similar complexity in chemical structure, focuses on their characterization through spectroscopy and theoretical calculations. One study presented the characterization of fentanyl analogs using (1)H- and (13)C-NMR spectroscopy and X-ray crystallography, highlighting the compound's potential as a lead for developing long-acting analgesic agents (Jimeno et al., 2003).

Antisecretory Activity and Gastric Acid Reduction

Another area of research involves compounds designed for their gastric acid antisecretory activity. N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, for instance, were tested for their efficacy against histamine-induced gastric acid secretion, indicating potential applications in treating conditions like ulcers (Ueda et al., 1991).

Antimicrobial Activity

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against pathogens affecting Lycopersicon esculentum (tomato plants) suggests potential applications in developing antimicrobial agents. The structure-activity relationship explored in this study highlights the importance of substitutions on benzhydryl and sulfonamide rings for antibacterial activity (Vinaya et al., 2009).

Cannabinoid Receptor Antagonists

Compounds with a piperidine component have been studied for their potential as cannabinoid receptor antagonists, showcasing therapeutic possibilities for mitigating the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Synthesis and Functional Applications

The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines and their reactions demonstrate the utility of piperidine derivatives in creating compounds with potential applications in various domains, including pharmaceuticals and agrochemicals (Mekheimer et al., 1997).

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-3-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c32-27(8-7-24-18-28-11-12-29-24)31(20-26-6-3-15-33-26)19-21-9-13-30(14-10-21)25-16-22-4-1-2-5-23(22)17-25/h1-2,4-5,11-12,18,21,25-26H,3,6-10,13-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHHYKMUKNZXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)C(=O)CCC5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide

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